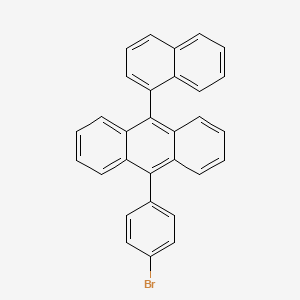

9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene

描述

9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of a bromophenyl group and a naphthyl group attached to an anthracene core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a bromophenyl compound with a naphthylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions: 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Functionalized aromatic compounds with various substituents.

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is in OLED technology. This compound serves as an efficient blue emitter, which is crucial for the development of high-performance display devices.

Performance Metrics :

- Maximum Luminance Efficiency : 6.5 cd/A

- Maximum External Quantum Efficiency : 2.1%

These metrics indicate its effectiveness in converting electrical energy into light, making it a valuable component in OLED manufacturing .

Organic Photovoltaics (OPVs)

The compound also shows promise in the field of organic photovoltaics, where it acts as an electron donor material.

Performance Metrics :

- Power Conversion Efficiency : Up to 4.1%

This efficiency highlights its potential for use in solar cells that convert sunlight into electricity, contributing to renewable energy solutions .

Organic Field-Effect Transistors (OFETs)

In OFET applications, this compound is being investigated for its electronic properties that can enhance device performance. Its ability to act as a semiconductor makes it suitable for use in flexible electronics .

Biological Applications

Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it a candidate for pharmaceutical development. The mechanism of action involves intercalation into DNA and interaction with cellular proteins, which could disrupt normal cellular functions .

Case Study 1: OLED Development

A study demonstrated the incorporation of this compound into OLED devices, resulting in enhanced color purity and efficiency compared to traditional materials.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of derivatives based on this compound, showing promising results against specific cancer cell lines.

作用机制

The mechanism of action of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is primarily based on its ability to interact with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with cellular proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

相似化合物的比较

10-Phenyl-9-(naphthalen-1-yl)anthracene: Lacks the bromine atom, resulting in different reactivity and applications.

10-(4-Chlorophenyl)-9-(naphthalen-1-yl)anthracene:

10-(4-Methylphenyl)-9-(naphthalen-1-yl)anthracene: The presence of a methyl group alters the compound’s properties and applications.

Uniqueness: The presence of the bromine atom in 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene imparts unique reactivity, making it a versatile compound for various chemical transformations

生物活性

9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon characterized by the presence of a bromophenyl group and a naphthyl group attached to an anthracene core. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

- Chemical Formula : C26H17Br

- Molecular Weight : 431.32 g/mol

- CAS Number : 1160506-32-0

The compound is primarily synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allow for the modification of its structure to enhance biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve:

- DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular functions and leading to apoptosis.

- Protein Interaction : It interacts with cellular proteins and enzymes, affecting their activity and contributing to its anticancer effects.

Case Studies

- Chronic Lymphocytic Leukemia (CLL) :

- Burkitt's Lymphoma :

Antimicrobial Activity

The compound's derivatives are also being evaluated for their antimicrobial properties, which may offer therapeutic avenues in treating infections. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, although more extensive research is needed to confirm these effects.

The biological activity of this compound can be attributed to several key mechanisms:

- Intercalation into DNA : This disrupts replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

- Inhibition of Key Cellular Pathways : It targets specific proteins involved in cell proliferation and survival, such as kinases and topoisomerases.

Comparative Analysis with Similar Compounds

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| 10-Phenyl-9-(naphthalen-1-yl)anthracene | Lacks bromine atom | Different reactivity profile |

| 10-(4-Chlorophenyl)-9-(naphthalen-1-yl)anthracene | Chlorine instead of bromine | Varies in potency against cancer cells |

| 10-(4-Methylphenyl)-9-(naphthalen-1-yl)anthracene | Presence of methyl group | Alters properties and applications |

The presence of the bromine atom in this compound enhances its reactivity and biological potential compared to its analogs.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling . For example, 9,10-dibromoanthracene reacts with 4-bromophenylboronic acid and naphthalen-1-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed mixture of toluene/THF with aqueous Na₂CO₃. Post-reaction purification involves column chromatography (hexane/DCM gradient) to isolate the product . Alternative bromination methods using bromodimethylsulfonium bromide (BDMS) on anthracene derivatives are also reported but may require careful handling of HBr byproducts .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Crystallization conditions (e.g., slow evaporation from ethanol) and data collection parameters (e.g., Mo-Kα radiation) must be optimized. Symmetry operations and R-factor analysis validate the structure, with anthracene core planarity and substituent orientations being key metrics .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators, and chemical-resistant lab coats to avoid inhalation/contact with dust .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to brominated aromatic vapors .

- Storage : Keep in amber vials at room temperature, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural characterization?

- Methodological Answer :

- Solvent Effects : Deuterated chloroform (CDCl₃) is preferred for resolving aromatic proton signals. Compare observed δ values with literature (e.g., δ 8.60–7.35 ppm for anthracene protons) .

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from impurities. For example, residual solvents (e.g., THF) may overlap with product signals .

- Dynamic Processes : Variable-temperature NMR can detect rotational barriers in bulky substituents (e.g., naphthalene vs. bromophenyl groups) .

Q. What strategies improve low yields in cross-coupling reactions for this compound?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover. Catalyst loadings of 5–10 mol% are typical .

- Stoichiometry Control : Use a 10–20% excess of boronic acid derivatives to drive the reaction to completion .

- Oxygen Sensitivity : Rigorous degassing of solvents (toluene/THF) via freeze-pump-thaw cycles prevents catalyst deactivation .

Q. How does the bromine substituent influence the compound’s electronic properties in optoelectronic applications?

- Methodological Answer :

- HOMO-LUMO Modulation : Bromine’s electron-withdrawing effect lowers the LUMO energy, enhancing electron affinity in organic light-emitting diodes (OLEDs). Cyclic voltammetry (CV) and DFT calculations quantify these shifts .

- Device Integration : Test bilayer OLED architectures (e.g., ITO/hole transport layer/emissive layer/Mg:Ag) to evaluate electroluminescence efficiency (e.g., external quantum efficiency >1%) .

Q. What advanced analytical techniques validate purity for high-impact publication standards?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 409.317) with <2 ppm error .

- Elemental Analysis : Carbon/hydrogen/bromine content should align with theoretical values (C₂₆H₁₇Br: C 76.30%, H 4.18%, Br 19.52%) .

- HPLC Purity : Use a C18 column with UV detection (λ = 254 nm); ≥98% purity is required for device-grade materials .

属性

IUPAC Name |

9-(4-bromophenyl)-10-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19Br/c31-22-18-16-21(17-19-22)29-25-11-3-5-13-27(25)30(28-14-6-4-12-26(28)29)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFDYCUZMVPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。